3-(Cyclohexylamino)-N-ethylpropanamide
Overview
Description
3-(Cyclohexylamino)-N-ethylpropanamide is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a cyclohexylamine moiety attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)-N-ethylpropanamide typically involves the reaction of cyclohexylamine with an appropriate propanamide derivative. One common method is the alkylation of cyclohexylamine with an ethylpropanamide precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. For instance, the hydrogenation of aniline using cobalt- or nickel-based catalysts can yield cyclohexylamine, which can then be further reacted with ethylpropanamide to produce the target compound .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and alkylating agents are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Cyclohexylamino)-N-ethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be employed in studies involving amine metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): Used as a buffering agent in biochemistry.
N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with similar applications.
Uniqueness
3-(Cyclohexylamino)-N-ethylpropanamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in various fields, from industrial production to scientific research.
Properties
IUPAC Name |
3-(cyclohexylamino)-N-ethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-12-11(14)8-9-13-10-6-4-3-5-7-10/h10,13H,2-9H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEHWDAEJSWAQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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